1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Overview
Description
1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione, also known as CNQX, is a potent non-competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in neurological disorders and to explore potential therapeutic targets.
Mechanism of Action
1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione is a non-competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and blocks the action of glutamate, the primary excitatory neurotransmitter in the central nervous system. This results in the inhibition of neuronal activity and the prevention of excitotoxicity, a process that can lead to neuronal damage and death.
Biochemical and Physiological Effects:
1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of glutamate, increase the release of GABA, and modulate the activity of other neurotransmitters such as dopamine and serotonin. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione in lab experiments is its potency and specificity. It is a highly selective antagonist of the ionotropic glutamate receptor and does not affect other receptors or neurotransmitters. However, one limitation of using 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione is that it can be toxic at high concentrations and can affect other ion channels and transporters.
Future Directions
There are several future directions for research on 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione. One area of interest is the development of new 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione derivatives with improved potency and selectivity. Another area of interest is the use of 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione in combination with other drugs or therapies to enhance its therapeutic potential. Additionally, further research is needed to explore the potential use of 1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione in the treatment of neurological disorders such as epilepsy and stroke.
Scientific Research Applications
1,4-dimethyl-6-(4-methyl-1-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione is widely used in scientific research to study the role of glutamate receptors in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It is also used to explore potential therapeutic targets for these disorders.
properties
IUPAC Name |
1,4-dimethyl-6-(4-methylpiperidin-1-yl)-7-nitroquinoxaline-2,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-10-4-6-19(7-5-10)13-8-11-12(9-14(13)20(23)24)18(3)16(22)15(21)17(11)2/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNJTBQEMAWQPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.